molecular formula C6H12Br2 B14300055 1,1-Dibromo-3,3-dimethylbutane CAS No. 114479-30-0

1,1-Dibromo-3,3-dimethylbutane

Cat. No.: B14300055
CAS No.: 114479-30-0
M. Wt: 243.97 g/mol
InChI Key: XIPHQWPYHSEKKW-UHFFFAOYSA-N
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Description

1,1-Dibromo-3,3-dimethylbutane (C₆H₁₂Br₂) is a geminal dibromoalkane featuring two bromine atoms on the terminal carbon (C1) and two methyl groups on the third carbon (C3) of a butane backbone. Geminal dihalides like this are typically intermediates in organic synthesis, particularly in elimination or hydrolysis reactions to form alkenes or carbonyl compounds .

Properties

CAS No.

114479-30-0

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

IUPAC Name

1,1-dibromo-3,3-dimethylbutane

InChI

InChI=1S/C6H12Br2/c1-6(2,3)4-5(7)8/h5H,4H2,1-3H3

InChI Key

XIPHQWPYHSEKKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3,3-dimethylbutane can be synthesized through the bromination of 3,3-dimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.

Industrial Production Methods: In industrial settings, the production of 1,1-dibromo-3,3-dimethylbutane may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of advanced catalysts and reaction monitoring systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibromo-3,3-dimethylbutane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.

    Elimination Reactions: It can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 3,3-dimethyl-1-butene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed:

    Substitution Reactions: Products include 3,3-dimethylbutanol, 3,3-dimethylbutanenitrile, and 3,3-dimethylbutylamine.

    Elimination Reactions: The major product is 3,3-dimethyl-1-butene.

Scientific Research Applications

1,1-Dibromo-3,3-dimethylbutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of alkenes, alcohols, and amines.

    Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated substrates. Researchers use it to investigate the mechanisms of dehalogenase enzymes.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1,1-dibromo-3,3-dimethylbutane in chemical reactions involves the interaction of the bromine atoms with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms, leading to the formation of double bonds (alkenes).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Halogenated Analogs

Mono-halogenated derivatives of 3,3-dimethylbutane differ in halogen type (Br, Cl, I), influencing their physical properties and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Properties
1-Bromo-3,3-dimethylbutane C₆H₁₃Br 165.07 Not reported Colorless liquid; used as an alkylating agent
1-Chloro-3,3-dimethylbutane C₆H₁₃Cl 120.62 Not reported Likely lower boiling point than bromo analog
1-Iodo-3,3-dimethylbutane C₆H₁₃I 212.07 ~174.5 (estimated) Higher molecular weight; prone to nucleophilic substitution

Key Observations :

  • Halogen Size and Reactivity : Larger halogens (e.g., iodine) increase molecular weight and polarizability, enhancing susceptibility to nucleophilic substitution. Bromine compounds balance reactivity and stability for synthetic applications.

Dihalogenated Derivatives

Comparison with dihalogenated compounds highlights the impact of halogen position (geminal vs. vicinal):

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Position Reactivity Profile
1,1-Dibromo-3,3-dimethylbutane C₆H₁₂Br₂ 243.97 Geminal (C1) Eliminates to form 3,3-dimethyl-1-butene; hydrolyzes to aldehydes
1,2-Dibromo-3,3-dimethylbutane C₆H₁₂Br₂ 243.97 Vicinal (C1, C2) May undergo dehydrohalogenation or form dienes
1,1-Dichloro-3,3-dimethylbutane C₆H₁₂Cl₂ 147.06 Geminal (C1) Hydrolyzes to 3,3-dimethylbutyraldehyde under acidic conditions

Key Observations :

  • Geminal vs. Vicinal Reactivity :
    • Geminal dihalides (e.g., 1,1-dibromo) favor elimination to alkenes or hydrolysis to carbonyl compounds due to adjacent halogens.
    • Vicinal dihalides (e.g., 1,2-dibromo) may produce conjugated dienes or undergo stepwise dehalogenation.
  • Halogen Type : Bromine’s leaving group ability surpasses chlorine, making brominated derivatives more reactive in substitution or elimination reactions.

Structural and Functional Analogues

Alkyl Branching Effects

Compounds like 1-bromo-3-methylbutane (C₅H₁₁Br) share a branched structure but lack the tert-butyl group of 3,3-dimethylbutane derivatives. This reduces steric hindrance, increasing reactivity in SN2 reactions compared to 1-bromo-3,3-dimethylbutane .

Fluorinated Derivatives

Fluorinated analogs (e.g., 4-bromo-1,1,1-trifluoro-3,3-dimethylbutane, C₆H₁₀BrF₃) exhibit distinct electronic properties due to fluorine’s electronegativity, altering solubility and stability in radical reactions .

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